5lambda6-thiaspiro[2.4]heptane-5,5,7-trione
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Overview
Description
5lambda6-thiaspiro[2.4]heptane-5,5,7-trione is a compound with a unique structure that has garnered interest in various fields such as drug development, catalysis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of linear precursors: Using reagents that promote ring closure.
Use of sulfur-containing reagents: To introduce the sulfur atom into the spirocyclic structure.
Industrial Production Methods
Industrial production methods for 5lambda6-thiaspiro[2.4]heptane-5,5,7-trione are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5lambda6-thiaspiro[2.4]heptane-5,5,7-trione can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
5lambda6-thiaspiro[2.4]heptane-5,5,7-trione has several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in catalysis and materials science for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 5lambda6-thiaspiro[2.4]heptane-5,5,7-trione involves its interaction with molecular targets through its reactive sulfur and carbonyl groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use, such as in drug development or catalysis.
Comparison with Similar Compounds
Similar Compounds
5,5-dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid: Another spirocyclic compound with similar structural features but different functional groups.
Uniqueness
5lambda6-thiaspiro[24]heptane-5,5,7-trione is unique due to its specific combination of sulfur and carbonyl groups within a spirocyclic framework
Properties
CAS No. |
2763755-84-4 |
---|---|
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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